![molecular formula C17H21ClF2N4O3S B2845362 (2-((difluoromethyl)sulfonyl)phenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189706-60-2](/img/structure/B2845362.png)
(2-((difluoromethyl)sulfonyl)phenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Many drugs contain piperazine as part of their molecular structure.
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A general, inexpensive, and versatile method for the synthesis of (1H-benzo [d]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been reported .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid . More specific physical and chemical properties would depend on the particular substituents present in the compound.Scientific Research Applications
Enzyme Inhibition and Therapeutic Potential
A study outlined the linear synthesis of compounds structurally similar to the one , aiming to discover potential therapeutic agents. These synthesized compounds showed considerable inhibitory activity against the α-glucosidase enzyme and were also evaluated for their hemolytic and cytotoxic profiles, indicating their potential in medicinal chemistry for developing new drugs or therapeutic strategies (Abbasi et al., 2019).
Antimicrobial Activity
Research on sulfonamide and amide derivatives containing piperazine rings and various moieties, including structures reminiscent of the query compound, demonstrated in vitro antimicrobial activity. These compounds were evaluated against gram-positive and gram-negative bacteria, showcasing their potential in addressing bacterial infections and contributing to the development of new antimicrobial agents (Bhatt, Kant, & Singh, 2016).
Alzheimer's Disease Research
Another study focused on multifunctional amides for Alzheimer's disease through enzyme inhibition, chemoinformatic properties, molecular docking, and dynamic simulation insights. This research signifies the compound's relevance in exploring therapeutic avenues for neurodegenerative diseases, emphasizing the importance of such chemical structures in medical research (Hassan et al., 2018).
Analytical and Chemical Studies
Research on the analysis of flunarizine and its degradation products using chromatographic techniques highlights the analytical application of similar compounds. Such studies underscore the importance of these compounds in developing analytical methods for pharmaceutical analysis, which is crucial for drug development and quality control (El-Sherbiny et al., 2005).
Mechanism of Action
The mechanism of action of imidazole and piperazine derivatives can vary widely depending on the specific compound and its biological targets. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Future Directions
properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O3S.ClH/c1-2-21-8-7-20-17(21)23-11-9-22(10-12-23)15(24)13-5-3-4-6-14(13)27(25,26)16(18)19;/h3-8,16H,2,9-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTYXPOYIYKNSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClF2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((difluoromethyl)sulfonyl)phenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride |
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